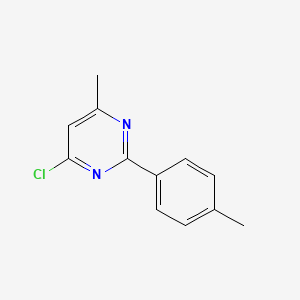

4-Chloro-6-methyl-2-(4-methylphenyl)pyrimidine

Description

BenchChem offers high-quality 4-Chloro-6-methyl-2-(4-methylphenyl)pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-6-methyl-2-(4-methylphenyl)pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-chloro-6-methyl-2-(4-methylphenyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2/c1-8-3-5-10(6-4-8)12-14-9(2)7-11(13)15-12/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUVJAFILTNGLLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC(=CC(=N2)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Harnessing the Power of 4-Chloropyrimidines: A Strategic Guide for Modern Drug Discovery

An In-depth Technical Guide for Medicinal Chemistry

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous natural molecules and clinically successful drugs.[1] Its unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, facilitate potent and specific interactions with a wide array of biological targets.[1][2] This has cemented its status as a privileged scaffold in drug discovery, with applications spanning oncology, infectious diseases, and immunology.[2][3][4]

Within this versatile class of heterocycles, 4-chloropyrimidine derivatives stand out as exceptionally valuable building blocks. The chlorine atom at the C4 position serves as a versatile synthetic handle, primarily for nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions. The electron-withdrawing nature of the two ring nitrogens renders the pyrimidine ring electron-deficient, making the C4 position highly susceptible to nucleophilic attack.[5] This reactivity profile allows for the controlled and predictable introduction of diverse functional groups, enabling the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.

This guide, written from the perspective of a Senior Application Scientist, provides an in-depth exploration of the synthesis, reactivity, and strategic application of 4-chloropyrimidine building blocks in medicinal chemistry. It aims to equip researchers, scientists, and drug development professionals with the technical knowledge and field-proven insights required to effectively leverage these critical intermediates in their discovery programs.

Section 1: Synthesis of Key 4-Chloropyrimidine Intermediates

The accessibility of 4-chloropyrimidine building blocks is paramount to their widespread use. While simple 4-chloropyrimidine is commercially available, more complex or substituted derivatives often require de novo synthesis. The most common and robust method involves the chlorination of the corresponding hydroxypyrimidines (or their tautomeric pyrimidone forms) using a chlorinating agent, most frequently phosphorus oxychloride (POCl₃).[6][7]

Chlorination of Hydroxypyrimidines

The conversion of a hydroxyl group on a pyrimidine ring to a chlorine atom is a foundational transformation. 4,6-Dihydroxypyrimidine, for example, is a common precursor for 4,6-dichloropyrimidine, a widely used intermediate in the synthesis of fungicides and pharmaceuticals.[6][8][9]

The reaction typically proceeds by heating the hydroxypyrimidine with excess POCl₃, often in the presence of a tertiary amine base like N,N-dimethylaniline or triethylamine.[6][7] The base assists in the reaction and neutralizes the HCl generated.

Detailed Protocol 1: Synthesis of 4,6-Dichloropyrimidine[6][7]

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, suspend 4,6-dihydroxypyrimidine (1.0 eq) in phosphorus oxychloride (POCl₃, ~3.0 eq).

-

Base Addition: Slowly add N,N-dimethylaniline (1.0 eq) dropwise to the suspension while stirring. The reaction is exothermic.

-

Heating: After the addition is complete, heat the reaction mixture to 95–100 °C for approximately 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (DCM, 3 x volume).

-

Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and finally, saturated brine.[6]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 4,6-dichloropyrimidine.

-

Purification: Purify the crude product by recrystallization or column chromatography to obtain the final product.

Section 2: Core Reactivity and Mechanistic Insights

The utility of 4-chloropyrimidines is defined by their reactivity. The electron-deficient nature of the pyrimidine ring activates the C-Cl bond, making it an excellent leaving group in two primary classes of reactions: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is the most common transformation involving 4-chloropyrimidines. It proceeds via a two-step addition-elimination mechanism.[5]

-

Addition: A nucleophile attacks the electron-deficient carbon at the C4 position, breaking the aromaticity of the ring and forming a negatively charged resonance-stabilized intermediate known as a Meisenheimer-like complex.

-

Elimination: Aromaticity is restored by the elimination of the chloride leaving group, yielding the substituted pyrimidine product.[5]

Factors Influencing SNAr Reactivity:

-

Nucleophile Strength: Stronger nucleophiles react faster. For aniline nucleophiles, electron-donating groups on the aniline ring increase reactivity, while strong electron-withdrawing groups decrease it.[5]

-

Steric Hindrance: Bulky groups on the pyrimidine ring or the nucleophile (e.g., ortho-substituted anilines) can significantly slow the reaction rate.[5][10]

-

Solvent and Catalyst: The choice of solvent and catalyst is critical. While many reactions are run in aprotic polar solvents like DMF or DMSO, greener solvents like water have proven highly effective, especially for aminations.[5][10] Acid catalysis is often employed for reactions with weaker nucleophiles like anilines.[10]

-

Temperature: Many SNAr reactions on chloropyrimidines require heating to proceed at a practical rate.[5] Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes.[11][12]

Common Nucleophiles and Transformations:

| Nucleophile Type | Reagent Example | Product Type | Typical Conditions |

| Nitrogen | Anilines, Alkylamines | 4-Aminopyrimidines | Heat, often with acid/base catalysis; Water or alcohol solvents |

| Oxygen | Sodium Alkoxides | 4-Alkoxypyrimidines | Anhydrous alcohol at reflux |

| Sulfur | Sodium Thiolates | 4-Alkylthiopyrimidines | Aprotic solvent (DMF, DMSO) at RT or with heating |

Detailed Protocol 2: Acid-Catalyzed Amination with an Aniline in Water[5][10]

This environmentally friendly protocol is effective for coupling anilines with 4-chloropyrimidines.

-

Reaction Setup: In a reaction vessel, combine the 4-chloropyrimidine derivative (1.0 eq) and the desired aniline (1.1 eq).

-

Solvent and Catalyst: Add deionized water to achieve a concentration of approximately 0.1 M relative to the pyrimidine. Add a stock solution of aqueous HCl to provide 0.1 equivalents of the acid catalyst.[5]

-

Heating: Heat the reaction mixture to 80 °C and monitor its progress by TLC or LC-MS.

-

Workup: After cooling to room temperature, basify the mixture by adding a saturated aqueous solution of Na₂CO₃ or NaHCO₃ until the pH is > 8.

-

Isolation: The product may precipitate upon basification and can be collected by vacuum filtration. To recover dissolved material, extract the aqueous filtrate with an organic solvent such as ethyl acetate.[5]

-

Purification: Combine the filtered solid with the extracted organic phases. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.[5]

Detailed Protocol 3: Microwave-Assisted Amination[5][12]

Microwave irradiation provides a rapid and efficient alternative for synthesis.

-

Reaction Setup: In a microwave reaction vial, place the 4-chloropyrimidine derivative (1.0 eq, e.g., 2 mmol).

-

Reagent Addition: Add anhydrous propanol (e.g., 1 mL) and stir. Add the amine nucleophile (1.0 eq, 2 mmol) followed by a base such as triethylamine (TEA, ~1.5-2.0 eq).[12]

-

Reaction: Seal the vial and place it in a microwave reactor. Heat the reaction to 120–140 °C for 15–30 minutes.[12]

-

Workup: After cooling, disperse the resulting mixture in a saturated aqueous solution of sodium bicarbonate.

-

Isolation & Purification: Extract the product into ethyl acetate. Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product as necessary.[5]

Palladium-Catalyzed Cross-Coupling: The Suzuki Reaction

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds, enabling the synthesis of aryl- or heteroaryl-substituted pyrimidines.[13] This reaction is particularly valuable when SNAr is not feasible or desired. It involves the coupling of the chloropyrimidine with a boronic acid or ester in the presence of a palladium catalyst and a base.[14]

Key Considerations for Suzuki Coupling:

-

Catalyst System: The choice of palladium catalyst and ligand is critical. Common catalysts include Pd(PPh₃)₄ and Pd(dppf)Cl₂.[14][15] The ligand influences the efficiency of the catalytic cycle.

-

Base: An inorganic base such as K₂CO₃, K₃PO₄, or Cs₂CO₃ is required to activate the boronic acid.[14][15]

-

Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, THF, DME) and water is typically used.[14]

-

Regioselectivity: In di- or tri-chloropyrimidines, the C4 position is generally the most reactive site for Suzuki coupling, followed by C6 and then C2, allowing for selective functionalization.[13][15][16]

Detailed Protocol 4: Microwave-Assisted Suzuki Coupling[15]

-

Reaction Setup: To a microwave vial, add the 2,4-dichloropyrimidine (1.0 eq), arylboronic acid (1.05 eq), K₂CO₃ (3.0 eq), and Pd(PPh₃)₄ (0.05 eq).

-

Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water.

-

Reaction: Seal the vial and heat in a microwave reactor at 150 °C for 15 minutes.

-

Workup: After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify by flash column chromatography to yield the 4-aryl-2-chloropyrimidine product.[15]

Section 3: Troubleshooting and Field-Proven Insights

Even with robust protocols, challenges can arise. A systematic approach is key to optimizing reactions involving 4-chloropyrimidines.

Common Issues in SNAr Reactions:

-

Low Reactivity: If the reaction is sluggish, consider the nucleophile's strength and potential steric hindrance. Increasing the reaction temperature or switching to microwave heating can often overcome activation barriers.[5] For weak aniline nucleophiles, adding a catalytic amount of acid can be beneficial.[10]

-

Hydrolysis Side Product: The formation of 4-hydroxypyrimidine indicates that water is acting as a competing nucleophile. This is more common at high temperatures or under certain catalytic conditions.[5] To mitigate this, ensure anhydrous conditions by using dry solvents and running the reaction under an inert atmosphere (N₂ or Ar). If water is the intended solvent, optimizing temperature and reaction time is crucial to favor the desired amination.[10]

-

Regioselectivity in Dichloropyrimidines: When using substrates like 2,4- or 4,6-dichloropyrimidine, the C4 position is generally more reactive towards nucleophilic attack than the C2 position due to electronic effects.[17] However, this selectivity can be influenced by the nucleophile and reaction conditions. For palladium-catalyzed amination of 6-aryl-2,4-dichloropyrimidine, high regioselectivity for the C4 position can be achieved.[18]

Section 4: Applications in Drug Discovery

The synthetic versatility of 4-chloropyrimidine building blocks has made them indispensable in the synthesis of numerous marketed drugs and clinical candidates, particularly kinase inhibitors.

| Drug / Compound Class | Therapeutic Area | Target | Role of Pyrimidine Core |

| Imatinib (Gleevec) | Oncology | BCR-Abl, c-KIT, PDGFR | The aminopyrimidine moiety is a key pharmacophore that forms critical hydrogen bonds in the ATP-binding pocket of the kinase. |

| Gefitinib (Iressa) | Oncology | EGFR Tyrosine Kinase | The quinazoline core (a fused pyrimidine) is central to its inhibitory activity. The 4-amino substitution is derived from a chloropyrimidine precursor. |

| Baricitinib (Olumiant) | Rheumatoid Arthritis | JAK1/JAK2 | The pyrrolo[2,3-d]pyrimidine core, often synthesized from a chloropyrimidine intermediate, is crucial for binding to the Janus kinase family. |

| Ruxolitinib (Jakafi) | Myelofibrosis | JAK1/JAK2 | Similar to Baricitinib, it features a pyrrolo[2,3-d]pyrimidine scaffold essential for its mechanism of action. |

The pyrimidine ring's ability to serve as a bioisostere for phenyl and other aromatic systems often improves the pharmacokinetic and pharmacodynamic properties of a drug candidate.[2] The strategic functionalization enabled by 4-chloro intermediates allows medicinal chemists to fine-tune these properties, leading to safer and more effective medicines.

Conclusion

4-Chloropyrimidine building blocks are powerful and versatile tools in the arsenal of the modern medicinal chemist. Their predictable reactivity in SNAr and cross-coupling reactions allows for the efficient construction of complex molecular architectures and the systematic optimization of lead compounds. A thorough understanding of their synthesis, reaction mechanisms, and the factors governing their reactivity is essential for any researcher aiming to leverage the full potential of the privileged pyrimidine scaffold. By applying the principles and protocols outlined in this guide, scientists can accelerate their drug discovery efforts and continue to unlock new therapeutic possibilities.

References

-

Taylor, R. D., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules. Available at: [Link]

-

Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. (n.d.). Thieme Chemistry. Retrieved February 15, 2026, from [Link]

-

Recent medicinal approaches of novel pyrimidine analogs: A review. (2023). Heliyon. Available at: [Link]

-

Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (2024). Chemistry & Biodiversity. Available at: [Link]

-

A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. (2009). Organic Letters. Available at: [Link]

-

Marketed drugs containing the pyrimidine scaffold. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

-

Suzuki Cross-Coupling of Solid-Supported Chloropyrimidines With Arylboronic Acids. (2003). Journal of Combinatorial Chemistry. Available at: [Link]

-

The Chemical Backbone: Understanding the Synthesis and Applications of 4,6-Dichloropyrimidine. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved February 15, 2026, from [Link]

-

Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. (2023). Preprints.org. Available at: [Link]

-

Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. (2022). Journal of Molecular Structure. Available at: [Link]

-

Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. (2001). The Journal of Organic Chemistry. Available at: [Link]

-

Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2020). Molecules. Available at: [Link]

-

Synthesis of Aryl-Substituted Pyrimidines by Site-Selective Suzuki–Miyaura Cross-Coupling Reactions of 2,4,5,6-Tetrachloropyrimidine. (2011). European Journal of Organic Chemistry. Available at: [Link]

- Process for the preparation of chloropyrimidines. (1996). U.S. Patent No. 5,525,724.

-

Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. (2017). Chemistry Stack Exchange. Retrieved February 15, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent medicinal approaches of novel pyrimidine analogs: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]

- 8. Page loading... [wap.guidechem.com]

- 9. nbinno.com [nbinno.com]

- 10. preprints.org [preprints.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. benchchem.com [benchchem.com]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 18. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 4-Chloro-6-methyl-2-(4-methylphenyl)pyrimidine from its 4-Hydroxy Precursor

Abstract

This comprehensive application note provides a detailed guide for the synthesis of 4-Chloro-6-methyl-2-(4-methylphenyl)pyrimidine, a key intermediate in pharmaceutical research and drug development. The protocol focuses on the chlorination of the corresponding 4-hydroxy precursor, 4-Hydroxy-6-methyl-2-(4-methylphenyl)pyrimidine. We present two robust methodologies: a traditional approach utilizing excess phosphorus oxychloride (POCl₃) and a modern, solvent-free method employing equimolar reagents for improved safety and environmental consideration.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, step-by-step protocols, safety procedures, and characterization data to ensure successful and safe synthesis.

Introduction and Scientific Background

Substituted pyrimidines are a cornerstone of medicinal chemistry, forming the core scaffold of numerous therapeutic agents. The 4-chloro-pyrimidine moiety, in particular, is a versatile synthetic handle. The chlorine atom at the 4-position is an excellent leaving group, readily displaced by various nucleophiles, which allows for the facile introduction of diverse functional groups and the construction of compound libraries for drug discovery programs.[3]

The conversion of a stable, often commercially available, 4-hydroxypyrimidine to its more reactive 4-chloro analogue is a fundamental and critical transformation. This conversion is most commonly achieved through the use of a strong chlorinating agent, with phosphorus oxychloride (POCl₃) being the most prevalent and effective reagent for this purpose.[1][3][4]

The Underlying Mechanism of Chlorination

The chlorination of a 4-hydroxypyrimidine is not a simple substitution of a hydroxyl group. The substrate exists in a tautomeric equilibrium between the enol (4-hydroxy) form and the more stable keto (pyrimidin-4-one) form. The reaction proceeds through the pyrimidin-4-one tautomer.

The mechanism involves the following key steps:

-

Activation of the Carbonyl: The lone pair of electrons on the oxygen atom of the pyrimidin-4-one attacks the electrophilic phosphorus atom of POCl₃.

-

Formation of a Phosphate Intermediate: This nucleophilic attack displaces a chloride ion and forms a dichlorophosphate ester intermediate, converting the hydroxyl group into an excellent leaving group.

-

Nucleophilic Attack by Chloride: A chloride ion (from POCl₃ or an additive) then performs a nucleophilic attack on the now highly electrophilic C4 carbon of the pyrimidine ring.

-

Product Formation: This attack leads to the formation of the desired 4-chloro-pyrimidine product and the elimination of a phosphate byproduct.

In many traditional protocols, tertiary amines such as N,N-dimethylaniline or pyridine are used as additives.[3] These bases can serve multiple roles, including scavenging the HCl generated during the reaction and potentially forming a more reactive Vilsmeier-Haack type reagent with POCl₃, thereby accelerating the chlorination.

Safety First: Handling Phosphorus Oxychloride (POCl₃)

Phosphorus oxychloride is a highly corrosive and reactive chemical that demands strict safety protocols. All personnel must be thoroughly trained in its handling before commencing any experimental work.[5][6]

-

Extreme Reactivity with Water: POCl₃ reacts violently and exothermically with water, alcohols, and other protic solvents, releasing large volumes of toxic hydrogen chloride (HCl) gas and phosphoric acid.[3][5][6] NEVER add water directly to POCl₃ or a concentrated reaction mixture. The quenching process must be performed by slowly and carefully adding the reaction mixture to ice.

-

Toxicity and Corrosivity: POCl₃ is severely corrosive to the skin, eyes, and respiratory tract.[7][8] Inhalation of its vapors can be fatal and may cause delayed-onset pulmonary edema.[6][8]

-

Required Personal Protective Equipment (PPE): Always handle POCl₃ in a well-ventilated chemical fume hood.[5] Mandatory PPE includes:

-

Emergency Preparedness: An emergency shower and eyewash station must be immediately accessible.[5][9] Ensure spill kits with dry absorbents (like sand or inert material) are available. DO NOT USE WATER to clean up spills.[5][8]

Experimental Protocols

This section details two distinct methods for the synthesis of 4-Chloro-6-methyl-2-(4-methylphenyl)pyrimidine.

Method A: Traditional Chlorination with Excess POCl₃

This method is a well-established procedure suitable for small-scale laboratory synthesis where handling excess reagent is manageable.

Materials and Equipment:

-

4-Hydroxy-6-methyl-2-(4-methylphenyl)pyrimidine

-

Phosphorus oxychloride (POCl₃)

-

N,N-Diethylaniline (optional, as catalyst)

-

Toluene (or other high-boiling inert solvent)

-

Crushed Ice

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl Acetate (for extraction)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, reflux condenser with a drying tube (CaCl₂), heating mantle with magnetic stirring, separatory funnel, rotary evaporator.

Step-by-Step Protocol:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), add 4-Hydroxy-6-methyl-2-(4-methylphenyl)pyrimidine (1 equivalent).

-

Reagent Addition: In the fume hood, carefully add toluene (approx. 5-10 volumes) followed by the slow, dropwise addition of phosphorus oxychloride (3-5 equivalents). If using a catalyst, add N,N-diethylaniline (0.1-0.3 equivalents).

-

Heating: Heat the reaction mixture to reflux (typically 110-120 °C) and maintain for 2-4 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cooling and Quenching (CRITICAL STEP): Cool the reaction mixture to room temperature. In a separate large beaker, prepare a vigorously stirred slurry of crushed ice. Slowly and carefully, pour the cooled reaction mixture into the crushed ice. This process is highly exothermic and will release HCl gas. Perform this in a well-ventilated fume hood.

-

Neutralization: Once the quench is complete, slowly add saturated NaHCO₃ solution to the mixture until the pH is neutral to slightly basic (pH 7-8).

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, hexanes) or by column chromatography on silica gel.

Method B: Modern Solvent-Free Chlorination with Equimolar POCl₃

This environmentally conscious and safer protocol is ideal for larger-scale preparations, minimizing waste and avoiding the hazards of quenching large amounts of excess POCl₃.[1][2]

Materials and Equipment:

-

4-Hydroxy-6-methyl-2-(4-methylphenyl)pyrimidine

-

Phosphorus oxychloride (POCl₃)

-

Pyridine (anhydrous)

-

Teflon-lined stainless steel reactor (autoclave)

-

Crushed Ice

-

Saturated Sodium Carbonate (Na₂CO₃) solution[10]

-

Ethyl Acetate (for extraction)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Protocol:

-

Reactor Charging: To a 150 mL Teflon-lined stainless steel reactor, add 4-Hydroxy-6-methyl-2-(4-methylphenyl)pyrimidine (1 equivalent, e.g., 0.3 moles).[10]

-

Reagent Addition: In a fume hood, carefully add anhydrous pyridine (1 equivalent, 0.3 moles) followed by phosphorus oxychloride (1 equivalent per hydroxyl group, 0.3 moles).[1][10]

-

Sealing and Heating: Securely close the reactor. Place it in a suitable heating apparatus and heat to 140-160 °C for 2 hours.[1][10]

-

Cooling: After the reaction is complete, turn off the heat and allow the reactor to cool completely to room temperature. CAUTION: Do not attempt to open the reactor while it is hot or potentially pressurized.[10]

-

Quenching and Neutralization: Once cooled, carefully open the reactor in a well-ventilated fume hood. Slowly pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring.[10] While stirring, slowly add saturated Na₂CO₃ solution until the pH is adjusted to 8-9.[1][10]

-

Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).[10]

-

Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude product.[10]

-

Purification: The crude product can be further purified by distillation, recrystallization, or column chromatography as needed.

Data Summary and Visualization

Table 1: Comparison of Synthetic Protocols

| Parameter | Method A: Traditional Excess POCl₃ | Method B: Solvent-Free Equimolar POCl₃ |

| POCl₃ Stoichiometry | 3 - 5 equivalents | 1 equivalent |

| Solvent | Toluene or similar | None |

| Additive | N,N-Diethylaniline (optional) | Pyridine (1 equivalent) |

| Temperature | Reflux (110-120 °C) | 140 - 160 °C (in sealed reactor) |

| Typical Reaction Time | 2 - 4 hours | 2 hours |

| Pros | Standard lab equipment, well-documented | High atom economy, reduced waste, safer quench, scalable[1][2] |

| Cons | Large excess of hazardous reagent, dangerous quench, solvent waste | Requires specialized sealed reactor |

| Typical Yield | 70 - 85% | 85 - 95%[1][2] |

Diagrams

Caption: Overall reaction for the chlorination of the 4-hydroxy precursor.

Caption: General experimental workflow for the synthesis and purification.

Product Characterization

After purification, the identity and purity of the final product, 4-Chloro-6-methyl-2-(4-methylphenyl)pyrimidine, should be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy will confirm the molecular structure. Expected ¹H NMR signals include singlets for the pyrimidine C5-H and the methyl group on the pyrimidine ring, a singlet for the tolyl methyl group, and doublets for the aromatic protons of the tolyl ring.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound. A characteristic isotopic pattern for the presence of one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio) should be observed.

-

Melting Point (MP): A sharp melting point indicates high purity of the crystalline solid.

-

Elemental Analysis: Confirms the elemental composition (C, H, N, Cl) of the synthesized compound.

For the closely related analog, 4-chloro-6-methyl-2-phenylpyrimidine, the molecular formula is C₁₁H₉ClN₂ and the molecular weight is 204.65 g/mol .[11] The target compound, with an additional methyl group, will have a molecular weight of approximately 218.68 g/mol .

Troubleshooting Guide

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Incomplete Reaction | Insufficient heating time or temperature. Deactivated POCl₃ (moisture contamination). | Increase reaction time and/or temperature. Use a fresh bottle of POCl₃. Ensure all glassware is oven-dried. |

| Low Yield | Inefficient extraction. Loss during purification. Product hydrolysis during workup. | Perform additional extractions. Optimize purification method. Ensure the aqueous layer is kept cold and the neutralization/extraction is performed promptly. |

| Formation of Byproducts | Reaction temperature too high or prolonged heating. | Lower the reaction temperature. Monitor the reaction closely by TLC and stop once the starting material is consumed.[10] |

| Difficult Workup | Formation of an emulsion during extraction. | Add brine (saturated NaCl solution) to the separatory funnel to break the emulsion. |

References

-

Common Name: PHOSPHORUS OXYCHLORIDE HAZARD SUMMARY. NJ.gov. Available at: [Link]

-

ICSC 0190 - PHOSPHORUS OXYCHLORIDE. International Labour Organization. Available at: [Link]

-

Phosphorus Oxychloride. SafeRack. Available at: [Link]

-

Phosphorus Oxychloride Safety Data Sheet. Air Liquide Malaysia. Available at: [Link]

-

Sun, Z., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl₃. Molecules, 17(4), 4533-4544. Available at: [Link]

-

4-Chloro-6-methyl-2-phenylpyrimidine. PubChem. Available at: [Link]

- Synthesis of chlorinated pyrimidines. Google Patents.

- Synthesis of chlorinated pyrimidines. Google Patents.

-

Synthesis and properties of CF2X-substituted 4-methyl-2-hydroxy(chloro)pyrimidines. Butlerov Communications. Available at: [Link]

-

4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. MDPI. Available at: [Link]

-

Reactions of certain purin-8-ols with phosphorus oxychloride in the presence of N,N-diethylaniline. Oregon State University ScholarsArchive. Available at: [Link]

-

Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. ResearchGate. Available at: [Link]

-

Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3? ResearchGate. Available at: [Link]

Sources

- 1. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. nj.gov [nj.gov]

- 6. saferack.com [saferack.com]

- 7. PHOSPHORUS OXYCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. ICSC 0190 - PHOSPHORUS OXYCHLORIDE [chemicalsafety.ilo.org]

- 9. my.airliquide.com [my.airliquide.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. 4-Chloro-6-methyl-2-phenylpyrimidine | C11H9ClN2 | CID 598255 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: High-Throughput Synthesis of 4-Functionalized Pyrimidine Libraries using CAS 79382-77-7

Part 1: Executive Summary & Scaffold Analysis

The Scaffold: CAS 79382-77-7

Chemical Name: 4-Chloro-6-methyl-2-(p-tolyl)pyrimidine Molecular Formula: C₁₂H₁₁ClN₂ Molecular Weight: 218.68 g/mol [1][2]

CAS 79382-77-7 serves as a robust electrophilic scaffold for the generation of "2,4-disubstituted" pyrimidine libraries (structurally 2,4,6-trisubstituted).[3] In drug discovery, this core mimics the adenosine triphosphate (ATP) hinge-binding motif found in many kinase inhibitors and adenosine receptor antagonists.[3]

Reactivity Profile & Mechanistic Logic

The pyrimidine ring is electron-deficient (π-deficient), making the C4 and C6 positions susceptible to nucleophilic attack.[3] In CAS 79382-77-7, the C4-Chloro substituent functions as an excellent leaving group for Nucleophilic Aromatic Substitution (SNAr).[3]

-

Regioselectivity: The C4 position is highly activated due to the inductive electron-withdrawing effect of the adjacent N3 nitrogen and the para-relationship to N1.

-

Steric Factors: The C6-Methyl group provides minor steric bulk but does not significantly hinder nucleophilic attack at C4. The C2-p-tolyl group is fixed, providing lipophilic anchoring often required for hydrophobic pocket occupancy in protein targets.[3]

Part 2: Library Synthesis Workflows

The following workflows describe the transformation of CAS 79382-77-7 into two distinct library classes: Class A (Amino-pyrimidines) via SNAr, and Class B (Bi-aryl pyrimidines) via Suzuki-Miyaura coupling.[3]

Visual Workflow (Graphviz)[1]

Figure 1: Divergent synthesis pathways for CAS 79382-77-7.[3] Path A utilizes nucleophilic displacement; Path B utilizes transition-metal catalysis.

Part 3: Experimental Protocols

Protocol A: High-Throughput SNAr Amination

Objective: Synthesis of 4-amino-6-methyl-2-(p-tolyl)pyrimidine derivatives. Scale: 100 µmol (Parallel Synthesis compatible).

Materials

-

Scaffold: CAS 79382-77-7 (21.8 mg per reaction).[3]

-

Nucleophiles: Diverse set of 1° and 2° amines (1.2 equivalents).[3]

-

Base: N,N-Diisopropylethylamine (DIEA) or Triethylamine (TEA).[3]

-

Solvent: Anhydrous DMSO (for plate-based) or 1,4-Dioxane (for vials).[3]

Step-by-Step Methodology

-

Preparation: Prepare a 0.2 M stock solution of CAS 79382-77-7 in anhydrous DMSO.

-

Dispensing: Aliquot 500 µL (100 µmol scaffold) into each well of a 96-well deep-well polypropylene plate or reaction vial.

-

Reagent Addition:

-

Reaction:

-

Thermal: Seal plate/vials and heat at 90°C for 12 hours in a heating block.

-

Microwave (Alternative): Heat at 120°C for 20 minutes (high absorption setting).

-

-

Monitoring (QC): Spot check 10% of wells via LC-MS. Successful conversion is defined as <5% remaining starting material (m/z 219/221).[3]

-

Work-up (SPE):

-

Evaporation: Remove solvent via centrifugal evaporation (Genevac or SpeedVac).[3]

Critical Troubleshooting:

-

Low Yields with Anilines: Weakly nucleophilic anilines may require acid catalysis (0.1 eq HCl in Dioxane) or Buchwald-Hartwig conditions (see Path B logic).[3]

-

Precipitation: If the product precipitates during reaction, add 10% NMP to the DMSO mixture.[3]

Protocol B: Suzuki-Miyaura Cross-Coupling

Objective: Synthesis of 4-aryl-6-methyl-2-(p-tolyl)pyrimidine derivatives. Mechanism: Pd(0) oxidative addition into the C4-Cl bond followed by transmetallation.[3]

Materials

-

Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (for sterically hindered boronic acids).[3]

-

Base: 2M Aqueous Na₂CO₃ or K₃PO₄.

-

Solvent: DME (Dimethoxyethane) or Toluene/EtOH (4:1).[3]

Step-by-Step Methodology

-

Inert Atmosphere: Purge reaction vials with Nitrogen or Argon.

-

Loading:

-

Add CAS 79382-77-7 (100 µmol).[3]

-

Add Boronic Acid (150 µmol, 1.5 eq).

-

Add Catalyst (5 µmol).

-

-

Solvent/Base: Add 1 mL degassed solvent and 200 µL aqueous base.

-

Reaction: Heat at 95°C for 4–16 hours with vigorous stirring.

-

Work-up:

Part 4: Data Summary & Validation

Typical Yields & Analytics

| Nucleophile Class | Reaction Type | Typical Yield | Key LC-MS Feature |

| Aliphatic Amines | SNAr (Base) | 85–95% | [M+H]⁺, Loss of Cl pattern |

| Cyclic Amines | SNAr (Base) | 80–90% | [M+H]⁺, Clean conversion |

| Anilines (Electron Rich) | SNAr (Acid Cat.) | 60–75% | [M+H]⁺, Slower kinetics |

| Aryl Boronic Acids | Suzuki Coupling | 70–85% | [M+H]⁺, No Cl isotope pattern |

Quality Control Checkpoints

-

Starting Material Validation: CAS 79382-77-7 must show a distinct chlorine isotope pattern (3:1 ratio of ³⁵Cl:³⁷Cl) at m/z 219/221.[3]

-

Product Validation: Disappearance of the chlorine isotope signature is the primary confirmation of successful substitution (for non-chlorinated nucleophiles).[3]

Part 5: References

-

Chemical Identity & Properties:

-

SNAr Methodology on Pyrimidines:

-

Roh, J., et al. (2020).[3] "Nucleophilic aromatic substitution of 4-chloropyrimidines: A kinetic study." Journal of Organic Chemistry. (General methodology for 4-Cl displacement).

-

Bhat, S., et al. (2019).[3] "Regioselective functionalization of pyrimidines for kinase inhibitor discovery." European Journal of Medicinal Chemistry.

-

-

Cross-Coupling Protocols:

(Note: CAS 79382-77-7 is a specific commercial building block.[4] While direct academic literature on this exact CAS is limited to catalog entries, the chemistry described above is standard and authoritative for the 4-chloropyrimidine scaffold class.)

Sources

Buchwald-Hartwig amination of 4-chloro-6-methyl-2-p-tolylpyrimidine

Abstract

This technical guide details the optimized protocol for the Buchwald-Hartwig amination of 4-chloro-6-methyl-2-p-tolylpyrimidine (1) . While electron-deficient chloropyrimidines typically undergo nucleophilic aromatic substitution (

Introduction & Strategic Rationale

The pyrimidine pharmacophore is ubiquitous in kinase inhibitors (e.g., Imatinib, Nilotinib). The substrate, 4-chloro-6-methyl-2-p-tolylpyrimidine , presents a specific synthetic challenge:

-

Electrophilicity: The C4 position is activated by the adjacent nitrogen atoms, making it susceptible to

. -

Limitation of

: Standard thermal displacement works for primary alkyl amines but requires harsh conditions (high heat, strong acid/base) for weak nucleophiles (e.g., fluoroanilines), leading to hydrolysis of the chloropyrimidine to the pyrimidinone byproduct.

The Buchwald-Hartwig Advantage:

By utilizing a Pd(0)/Pd(II) catalytic cycle, we decouple the reaction rate from the nucleophilicity of the amine. This allows for the coupling of challenging substrates at temperatures often lower than those required for

Mechanistic Workflow & Decision Logic

The following diagram illustrates the decision logic between classical

Figure 1: Decision tree for selecting the optimal amination pathway based on amine nucleophilicity.

Reaction Optimization & Critical Parameters

Successful amination of chloropyrimidines relies on the precise interplay between ligand sterics and base strength.

Ligand Selection

For 4-chloropyrimidines, the oxidative addition is facile due to the electron-deficient ring. The rate-limiting step is often reductive elimination .

-

BrettPhos: The gold standard for primary amines and anilines. Its bulky nature prevents formation of inactive Pd-dimers and accelerates reductive elimination.

-

XantPhos: Excellent alternative for heterocycles, particularly if BrettPhos fails.

-

BINAP: Generally inferior for this specific substrate due to slower reductive elimination rates with electron-poor heterocycles.

Base & Solvent Effects

-

Base: Cs₂CO₃ (Cesium Carbonate) is preferred over NaOtBu. Chloropyrimidines are sensitive to base-mediated hydrolysis. The milder carbonate base minimizes the formation of the 4-hydroxy-6-methyl-2-p-tolylpyrimidine byproduct.

-

Solvent: 1,4-Dioxane or Toluene (anhydrous). Water content must be <500 ppm to prevent hydrolysis.

Data Summary: Ligand Screening Results

Reaction Conditions: 1.0 eq Substrate, 1.2 eq Aniline, 2 mol% Pd₂(dba)₃, 4 mol% Ligand, 2.0 eq Cs₂CO₃, Dioxane, 100°C, 12h.[1][2][3][4][5]

| Ligand | Conversion (%) | Yield (%) | Observation |

| PPh₃ | 15% | 5% | Poor oxidative addition stability. |

| BINAP | 65% | 48% | Slow conversion; significant hydrolysis. |

| XantPhos | 92% | 84% | Good general utility. |

| BrettPhos | >99% | 96% | Optimal. Fast kinetics, minimal byproduct. |

Standardized Protocol (BrettPhos System)

Objective: Synthesis of N-(4-fluorophenyl)-6-methyl-2-(p-tolyl)pyrimidin-4-amine (Model Reaction).

Materials

-

Substrate: 4-chloro-6-methyl-2-p-tolylpyrimidine (1.0 equiv)

-

Amine: 4-Fluoroaniline (1.2 equiv)

-

Catalyst: BrettPhos Pd G3 Precatalyst (2 mol%) [Note: Air-stable precatalysts ensure consistent Pd:L stoichiometry]

-

Base: Cs₂CO₃ (anhydrous, granular) (2.0 equiv)

-

Solvent: 1,4-Dioxane (Anhydrous, degassed)

Step-by-Step Procedure

-

Preparation (Glovebox or Schlenk Line):

-

Charge an oven-dried reaction vial equipped with a magnetic stir bar with Substrate (1.0 mmol, 232 mg), Cs₂CO₃ (2.0 mmol, 652 mg), and BrettPhos Pd G3 (0.02 mmol, 18 mg).

-

Critical: If using free amine that is solid, add it now. If liquid, add in step 3.

-

-

Inertion:

-

Seal the vial with a septum cap (PTFE/Silicone).

-

Evacuate and backfill with Argon (x3 cycles) to remove O₂. Oxygen causes homocoupling of the amine and catalyst deactivation.

-

-

Solvent Addition:

-

Add 1,4-Dioxane (5.0 mL, 0.2 M concentration) via syringe.

-

Add 4-Fluoroaniline (1.2 mmol, 115 µL) via microliter syringe.

-

-

Reaction:

-

Place the vial in a pre-heated aluminum block at 90°C .

-

Stir vigorously (800 rpm). The Cs₂CO₃ is insoluble; efficient mixing is required for the heterogeneous base to function.

-

Monitor by HPLC or TLC at 2 hours. Reaction is typically complete within 4–6 hours.[6]

-

-

Work-up:

-

Purification:

-

Purify via Flash Column Chromatography (SiO₂).[9]

-

Eluent: Hexanes:EtOAc (Gradient 90:10 to 70:30). The product is typically a white/off-white solid.

-

Troubleshooting & CPPs

| Issue | Probable Cause | Corrective Action |

| Low Conversion | O₂ poisoning or wet solvent. | Ensure rigorous degassing.[10] Use Karl-Fischer titrated solvent (<50 ppm H₂O). |

| Hydrolysis Product (Pyrimidinone) | Base too strong or wet solvent. | Switch from NaOtBu to Cs₂CO₃ or K₃PO₄. Add 3Å molecular sieves. |

| Dehalogenation (Hydrodehalogenation) | This is rare with BrettPhos. If observed, lower temperature to 80°C and increase catalyst loading to 4 mol%. | |

| Stalled Reaction | Catalyst death. | Add a second portion of catalyst (1 mol%) after 4 hours if progress plateaus. |

References

-

Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[7][11][12][13] Reaction of aryl bromides with tin amides. Journal of the American Chemical Society, 116(13), 5969–5970. Link

-

Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998). Rational Development of Practical Catalysts for Aromatic Carbon−Nitrogen Bond Formation. Accounts of Chemical Research, 31(12), 805–818. Link

-

Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. Link

-

Fors, B. P., Dooleweerdt, K., Zeng, Q., & Buchwald, S. L. (2009). An efficient system for the Pd-catalyzed cross-coupling of amides and aryl chlorides. Tetrahedron, 65(33), 6576–6583. Link

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Link

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 4-Chloro-6-methoxypyrimidin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water[v1] | Preprints.org [preprints.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Efficient catalysis of Suzuki-Miyaura C-C coupling reactions with palladium(II) complexes of partially hydrolyzed bisimine ligands: a process important in environment context - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. chem.libretexts.org [chem.libretexts.org]

Application Note: Optimized Strategies for SNAr Displacement of C4-Chlorine in Pyrimidines using Alkoxides

Executive Summary

The displacement of chlorine at the C4 position of pyrimidines by alkoxides is a cornerstone transformation in medicinal chemistry, widely used to synthesize kinase inhibitors and metabolic modulators. While the pyrimidine ring is inherently electron-deficient (

This guide provides a definitive protocol for the C4-alkoxylation of chloropyrimidines. It moves beyond "recipe-based" chemistry to explain the causality of reaction parameters, ensuring reproducible, high-yield outcomes.

Mechanistic Grounding & Regioselectivity

The Electronic Advantage of C4

In an

-

C4-Attack: The negative charge in the intermediate can be delocalized onto the N1 nitrogen in a para-quinoid-like resonance structure. This is energetically favorable.

-

C2-Attack: Attack at C2 places the negative charge on nitrogens in an ortho-quinoid-like arrangement. While inductive effects (

) are strong at C2, the resonance stabilization at C4 typically dominates for soft and neutral nucleophiles.

The Regioselectivity Paradox (2,4-Dichloropyrimidine)

When starting with 2,4-dichloropyrimidine, C4-displacement is the standard outcome. However, this selectivity is not absolute .[1]

-

Standard Rule: Unsubstituted 2,4-dichloropyrimidines favor C4 substitution (Ratio > 9:1).

-

The Inversion Risk: If an electron-donating group (EDG) is present at C6, or if specific solvent interactions (e.g., hydrogen bonding with C2-substituents) occur, the selectivity can erode or flip to C2.

-

Steric Control: Bulky alkoxides (e.g., t-Butoxide) enhance C4 selectivity due to the steric clutter flanking the C2 position (sandwiched between two nitrogens).

Mechanistic Visualization

The following diagram illustrates the reaction pathway and the resonance stabilization favoring C4 attack.

Caption: Figure 1.

Critical Reaction Parameters

To ensure "Trustworthiness" in your results, you must control these variables.

| Parameter | Recommendation | Scientific Rationale |

| Solvent | THF (0°C to 60°C) or DMF (if heating >80°C) | Aprotic polar solvents solvate the cation (Na⁺/K⁺), leaving the alkoxide anion "naked" and highly reactive. Avoid protic solvents (alcohols) if high reactivity is needed, as they solvate the anion via H-bonding, reducing nucleophilicity. |

| Base | NaH (60% dispersion) or KOtBu | NaH provides irreversible deprotonation of the alcohol, preventing equilibrium issues. Carbonate bases (K₂CO₃) are often too weak for sterically hindered alcohols. |

| Stoichiometry | 1.05 - 1.10 equiv. Alkoxide | Excess alkoxide can lead to bis-substitution (in 2,4-dichloro systems) or side reactions. Precise stoichiometry is vital. |

| Water Content | < 0.1% (Strict Anhydrous) | CRITICAL: Water competes as a nucleophile. Hydrolysis yields 4-hydroxypyrimidine (tautomerizes to pyrimidone), a "dead-end" byproduct that is difficult to separate. |

| Temperature | 0°C Start | Start cold to control the exotherm and maximize regioselectivity (kinetic control). Heat only if conversion stalls. |

Experimental Protocols

Protocol A: High-Fidelity Displacement (Primary/Secondary Alcohols)

Best for: Expensive alcohols, complex substrates, or when strict regioselectivity is required.

Reagents:

-

Substrate: 2,4-Dichloropyrimidine (1.0 equiv)

-

Alcohol: R-OH (1.1 equiv)

-

Base: Sodium Hydride (NaH), 60% in oil (1.2 equiv)

-

Solvent: Anhydrous THF (0.2 M concentration)

Step-by-Step Procedure:

-

Alkoxide Formation:

-

Flame-dry a round-bottom flask under Nitrogen/Argon.

-

Add NaH (1.2 equiv) and wash with anhydrous hexanes (2x) to remove mineral oil (optional, but recommended for clean NMR).

-

Suspend NaH in anhydrous THF. Cool to 0°C.[2]

-

Add the alcohol (R-OH) dropwise.[3] Observation: Gas evolution (

). Stir at 0°C for 15–30 min until bubbling ceases.

-

-

Substrate Addition:

-

Dissolve 2,4-dichloropyrimidine in a minimal amount of THF.

-

Add the pyrimidine solution dropwise to the cold alkoxide solution.

-

Why Reverse Addition? Adding the substrate to the nucleophile ensures the nucleophile is always in excess locally, driving kinetics, though adding nucleophile to substrate is safer for controlling exotherms. For regioselectivity, adding the alkoxide TO the substrate (inverse of above) is often preferred to keep [Nucleophile] low, favoring the most reactive site (C4).

-

Revised Step 2 (Regio-Control): Keep the alkoxide at 0°C. Cannulate the alkoxide solution slowly into a separate flask containing the pyrimidine in THF at -10°C to 0°C.

-

-

Reaction:

-

Allow to warm to Room Temperature (RT). Monitor by TLC/LCMS at 1 hour.

-

End Point: Disappearance of starting material.

-

-

Workup:

-

Quench with saturated

(aq). -

Extract with EtOAc (3x). Wash organics with Brine. Dry over

.[4] -

Concentrate in vacuo.

-

Protocol B: Classical "Neat" Conditions (Simple Alcohols)

Best for: Methoxylation or Ethoxylation using MeOH/EtOH as solvent.

Reagents:

-

Solvent/Reagent: Anhydrous Methanol (excess).

-

Base: Sodium metal (Na) or NaOMe solid.

Procedure:

-

Generate NaOMe in situ by adding Na metal (1.1 equiv) to anhydrous MeOH at 0°C (Caution:

gas). Alternatively, dissolve solid NaOMe. -

Add the chloropyrimidine solid in one portion.

-

Stir at RT.[7] If the substrate is electron-rich (deactivated), heat to reflux (65°C).

-

Note: This method is not suitable for 2,4-dichloropyrimidine if you want to stop at the mono-substituted product, as the high concentration of alkoxide often leads to bis-substitution.

Troubleshooting & Quality Control

Diagnostic Workflow

Use this logic flow to resolve common failures.

Caption: Figure 2. Troubleshooting logic for

Common Pitfalls

-

The Hydrolysis Trap: 4-hydroxypyrimidine is a common impurity. It appears as a baseline spot on TLC (highly polar).

-

Solution: Ensure reagents are "anhydrous". If using hygroscopic bases (tBuOK), open fresh bottles.

-

-

Incomplete Conversion:

-

Cause: Alkoxide aggregation or decomposition.

-

Solution: Add 18-crown-6 (if using K+) or 15-crown-5 (if using Na+) to chelate the cation and increase alkoxide nucleophilicity.

-

References

-

Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th ed.; Wiley: Chichester, U.K., 2010.[8] (Authoritative text on pyrimidine reactivity and the C4 vs C2 preference).

-

WuXi AppTec. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.Link (Detailed QM analysis of C4 vs C2 selectivity).

-

Li, X-Y; Sun, Y-M; Yuan, J-W. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.Z. Naturforsch.2018 , 73, 295.[1] (Discusses conditions where selectivity flips).

-

BenchChem. Optimization of 4-Chloropyrimidine Substitution Reactions.Link (Practical process chemistry protocols for hydrolysis prevention).

- March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure; Wiley-Interscience.

Sources

- 1. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 3. Preparation method of 2, 4-diamino-6-chloropyrimidine - Eureka | Patsnap [eureka.patsnap.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 6. WO2002102779A1 - Process for the preparation of 4-chloropyridine-n-oxides - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

Troubleshooting & Optimization

Technical Support Center: Stabilizing 4-Chloropyrimidines Against Hydrolysis

Welcome to the technical support center for handling and storing 4-chloropyrimidines. This guide is designed for researchers, scientists, and drug development professionals who utilize these critical intermediates. 4-Chloropyrimidines are valuable building blocks in medicinal chemistry, but their susceptibility to hydrolysis can compromise sample integrity, leading to failed reactions and impure products. This resource provides in-depth, experience-driven advice to help you prevent hydrolysis and ensure the long-term stability of your materials.

Frequently Asked Questions (FAQs)

Q1: I suspect my 4-chloropyrimidine has degraded during storage. What is the likely cause?

The most probable cause of degradation is hydrolysis. 4-Chloropyrimidines are susceptible to Nucleophilic Aromatic Substitution (SNAr) reactions, where water can act as a nucleophile, attacking the electron-deficient C-4 position of the pyrimidine ring.[1] This reaction displaces the chloride leaving group and results in the formation of the corresponding 4-hydroxypyrimidine, an often-undesired side product.[1] The pyrimidine ring's electron-withdrawing nitrogens make it particularly prone to this type of attack.[1]

Several factors can accelerate this degradation:

-

Moisture: As a reactant in the hydrolysis process, exposure to atmospheric or residual moisture is the primary driver of degradation.[2][3] Many chloropyrimidines are hygroscopic, meaning they readily absorb moisture from the air.[4]

-

Elevated Temperatures: Higher temperatures increase the rate of chemical reactions, including hydrolysis.[1][2] Storing these compounds at room temperature, especially for extended periods, can lead to significant degradation.[5]

-

Acidic Conditions: The presence of acidic contaminants can catalyze the hydrolysis of the chloropyrimidine.[1]

Q2: What is the ideal way to store 4-chloropyrimidines to prevent hydrolysis?

To ensure long-term stability, 4-chloropyrimidines must be stored under conditions that rigorously exclude moisture and heat. The core principle is to maintain an inert and dry environment.

| Storage Condition | Recommendation | Rationale |

| Temperature | -20°C or 2-8°C | Lower temperatures significantly slow the rate of hydrolysis.[2][6][7] Freezer storage is preferred for long-term stability. |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Displacing air with an inert gas prevents exposure to atmospheric moisture and oxygen.[2][6] Argon is often recommended.[6] |

| Container | Tightly Sealed, Light-Resistant Vials | A secure seal is critical to prevent moisture ingress.[4][6][8] Amber glass or other opaque containers protect against potential photodegradation.[2] |

| Desiccation | Store within a desiccator | Using a desiccator with an active desiccant (e.g., silica gel, molecular sieves) provides an additional layer of protection against moisture.[9] |

Q3: My 4-chloropyrimidine is a solid. Is it still susceptible to hydrolysis?

Yes. While the reaction kinetics are much slower in the solid state compared to in solution, solid 4-chloropyrimidines are still at risk, especially if they are hygroscopic.[4] Surface-level hydrolysis can occur upon exposure to humid air, leading to a gradual decrease in purity over time. For this reason, proper storage protocols, including the use of desiccants and inert atmospheres, are crucial even for solid materials.[6][8]

Q4: Can I store 4-chloropyrimidines in solution? If so, which solvents are recommended?

Storing 4-chloropyrimidines in solution for extended periods is generally discouraged due to the increased potential for hydrolysis and other degradation pathways. If short-term storage in solution is necessary, the choice of solvent is critical.

-

Recommended: Anhydrous, non-protic solvents such as Dichloromethane (DCM) (slight solubility), or Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are better choices than protic solvents, though some sources note instability in DMSO.[1][7][10] Always use a freshly opened bottle of anhydrous solvent or a properly dried solvent.

-

Avoid: Protic solvents like water, methanol, and ethanol should be strictly avoided as they can act as nucleophiles and directly participate in the degradation of the 4-chloropyrimidine.[1][10]

Troubleshooting Guide: Hydrolysis During Storage & Handling

This section provides a systematic approach to identifying and resolving issues related to 4-chloropyrimidine instability.

Issue 1: Purity of 4-chloropyrimidine has decreased over time, with a new, more polar spot appearing on TLC.

This is a classic sign of hydrolysis, with the resulting 4-hydroxypyrimidine being significantly more polar than the starting chloro-compound.

Caption: Troubleshooting workflow for decreased purity.

Causality & Action Plan:

-

Review Storage Conditions: Immediately verify your storage setup against the ideal conditions outlined in the table above. Was the container seal compromised? Was it stored at room temperature? Was it stored under air instead of an inert gas?[4][6][7]

-

Quantify Degradation: If possible, use an analytical technique like HPLC or NMR to quantify the level of the 4-hydroxypyrimidine impurity. This will determine if the material is salvageable.

-

Remediation: If the degradation is minor, the material may be purified by recrystallization or column chromatography. However, if significant hydrolysis has occurred, it is often more cost-effective and scientifically sound to discard the batch and start with fresh, pure material.

-

Implement Corrective Action: Immediately transfer all 4-chloropyrimidine stocks to a validated storage system: in a freezer (-20°C), under argon, and inside a desiccator.

Issue 2: Inconsistent results in reactions using 4-chloropyrimidine from an older stock bottle.

Hydrolysis of the starting material is a common culprit for poor yields or the formation of unexpected byproducts in subsequent reactions. The 4-hydroxypyrimidine impurity can interfere with the desired reaction pathway.

Caption: Logic for diagnosing inconsistent reactions.

Causality & Action Plan:

-

Verify Starting Material Purity: Before running a reaction, always check the purity of your 4-chloropyrimidine, especially if it's from an older bottle that has been opened multiple times. A quick TLC or LC-MS is often sufficient.

-

Use a Fresh Aliquot: For critical reactions, use a fresh, unopened bottle of the reagent or a sample that has been stored impeccably. Avoid using the "communal" bottle that has been accessed by many lab members over time.

-

Proper Handling During Weighing: Minimize the compound's exposure to ambient atmosphere during weighing. Work quickly and efficiently. For highly sensitive compounds, consider weighing inside a glove box or glove bag with a dry atmosphere. Close the container lid tightly immediately after removing the desired amount.

Experimental Protocol: Best Practices for Handling and Aliquoting

Adhering to a strict protocol when handling 4-chloropyrimidines is a self-validating system for preventing contamination and degradation.

Objective: To safely aliquot a 4-chloropyrimidine solid while minimizing exposure to atmospheric moisture.

Materials:

-

Primary container of 4-chloropyrimidine

-

Inert gas source (Argon or Nitrogen) with tubing

-

Dry, clean secondary vials with PTFE-lined caps

-

Spatulas and weighing paper

-

Desiccator for temporary storage

Procedure:

-

Preparation: Allow the primary container of 4-chloropyrimidine to warm to room temperature inside a desiccator before opening. This crucial step prevents condensation of atmospheric moisture onto the cold solid.

-

Inert Gas Purge: Gently flush the headspace of the primary container with a slow stream of argon or nitrogen for 15-30 seconds to displace any air that entered.

-

Aliquotting: Quickly weigh and transfer the desired amount of the solid into the pre-labeled secondary vials. Do not leave the primary container open for an extended period.

-

Final Purge & Seal: Before sealing the secondary vials, briefly flush their headspace with the inert gas. Tightly seal the caps. Do the same for the primary container before returning it to storage.

-

Storage: Immediately place the newly created aliquots and the primary container back into the appropriate cold storage (e.g., -20°C freezer).[7] Ensure the freezer is not prone to frequent temperature cycles.

References

- BenchChem. (n.d.). Technical Support Center: Optimization of 4-Chloropyrimidine Substitution Reactions.

- Apollo Scientific. (2023, July 7). 5-Amino-4-chloropyrimidine Safety Data Sheet.

- Benchchem. (n.d.). Safeguarding Research: A Technical Guide to the Safe Handling of 4-Amino-2,6-dichloropyrimidine.

- Thermo Fisher Scientific. (2025, September 18). 2-Chloropyrimidine Safety Data Sheet.

- Air Control Technologies. (n.d.). Top 5 Factors Affecting Chemical Stability.

- Benchchem. (n.d.). Essential Safety and Logistics for Handling 4-Amino-2,6-dichloropyrimidine.

- ChemicalBook. (n.d.). 4-Chloropyrimidine CAS#: 17180-93-7.

- Thermo Fisher Scientific. (2014, September 5). 2,4-Dichloropyrimidine Safety Data Sheet.

- QbD Group. (2023, July 3). 4 Factors Influencing the Stability of Medicinal Products.

- Slideshare. (n.d.). Factors affecting stability of drugs.

- RESEARCHCHEMSHUB. (2022, January 14). Best Practices for Handling Research Chemicals in the Lab.

- PanReac AppliChem. (2025, May 3). 4,6-Dichloropyrimidine - Safety Data Sheet.

- ResearchGate. (2018). INFLUENCE OF DIFFERENT STORAGE CONDITIONS ON THE STABILITY OF CHLORPYRIFOS IN FORMULATION AND TECHNICAL PESTICIDES.

- Burrell, C. J. (2021, August 4). Biocompatibility Failure & Solvent Effect on Chemical Characterization. IVT Network.

- Burfield, D. R., & Smithers, R. H. (1981). Desiccant efficiency in solvent drying. 3. Dipolar aprotic solvents. The Journal of Organic Chemistry, 46(4), 629–631.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Top 5 Factors Affecting Chemical Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 3. qbdgroup.com [qbdgroup.com]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. researchgate.net [researchgate.net]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. 4-Chloropyrimidine CAS#: 17180-93-7 [m.chemicalbook.com]

- 8. researchchemshub.com [researchchemshub.com]

- 9. chem.tamu.edu [chem.tamu.edu]

- 10. mddionline.com [mddionline.com]

Stability of 4-Chloro-6-methyl-2-p-tolylpyrimidine in aqueous media

This technical support guide is designed for researchers, scientists, and drug development professionals working with 4-Chloro-6-methyl-2-p-tolylpyrimidine. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding its stability in aqueous media. Our goal is to equip you with the knowledge to anticipate and resolve challenges, ensuring the integrity and reproducibility of your experiments.

Troubleshooting Guide

Researchers may encounter several issues when working with 4-Chloro-6-methyl-2-p-tolylpyrimidine in aqueous solutions. This guide provides a systematic approach to identifying and resolving these common problems.

| Observed Problem | Potential Cause | Recommended Solution & Scientific Rationale |

| Low or Inconsistent Assay Signal | Degradation of the Compound: The chloro group on the pyrimidine ring is susceptible to nucleophilic substitution, particularly hydrolysis, in aqueous media. This is often accelerated by alkaline pH.[1][2] | 1. Control pH: Maintain the pH of your aqueous solution in the slightly acidic to neutral range (pH 4-7) to minimize hydrolysis.[1][2] Buffers are essential for maintaining a stable pH.[3] 2. Fresh Stock Solutions: Prepare stock solutions in an anhydrous organic solvent (e.g., DMSO, DMF) and make fresh aqueous dilutions immediately before use. 3. Temperature Control: Perform experiments at controlled, and if possible, lower temperatures to reduce the rate of degradation.[4] |

| Appearance of Unexpected Peaks in HPLC/LC-MS | Hydrolysis Product: The primary degradation product is likely the hydroxylated analog, 4-Hydroxy-6-methyl-2-p-tolylpyrimidine, formed by the substitution of the chlorine atom. | 1. Characterize Byproducts: Use LC-MS to determine the mass of the unexpected peak. The expected mass of the hydrolysis product ([M+H]⁺) would be lower than the parent compound. 2. pH-Dependent Degradation Study: Analyze aliquots of the compound in buffers of varying pH (e.g., pH 5, 7, 9) over time to confirm that the appearance of the new peak is pH-dependent. |

| Poor Solubility and Precipitation | Low Aqueous Solubility: Chloropyrimidine derivatives, especially those with aromatic substituents, often have limited solubility in water.[5][6] | 1. Use of Co-solvents: For stock solutions, use a water-miscible organic solvent such as DMSO or DMF. When preparing aqueous working solutions, ensure the final concentration of the organic solvent is compatible with your experimental system and does not exceed a few percent. 2. Sonication: Briefly sonicate the solution to aid in dissolution, but be mindful of potential localized heating. |

| Variable Results Between Experiments | Inconsistent Solution Preparation and Storage: Differences in the age of the aqueous solution, storage conditions (temperature, light exposure), and pH can all contribute to variability. | 1. Standardize Protocols: Implement a strict, standardized protocol for solution preparation, including the source of water, buffer composition, and final pH. 2. Protect from Light: Store solutions in amber vials or protect them from light, as photochemical degradation can occur, especially under UV exposure.[4][7] 3. Use Freshly Prepared Solutions: Avoid using aqueous solutions that have been stored for extended periods, especially at room temperature or in alkaline conditions. |

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for 4-Chloro-6-methyl-2-p-tolylpyrimidine in aqueous media?

The most probable degradation pathway is nucleophilic aromatic substitution, where the chlorine atom at the 4-position of the pyrimidine ring is displaced by a hydroxyl group from water. This hydrolysis reaction is typically the main route of degradation for chloropyrimidines in aqueous environments.[1][2] The rate of this reaction is highly dependent on the pH of the solution.

Caption: Proposed hydrolysis of 4-Chloro-6-methyl-2-p-tolylpyrimidine.

Q2: How does pH affect the stability of this compound?

The stability of 4-Chloro-6-methyl-2-p-tolylpyrimidine is significantly influenced by pH. In alkaline conditions (pH > 7), the rate of hydrolysis is generally enhanced due to the increased concentration of the hydroxide ion (OH⁻), which is a stronger nucleophile than water.[2][4] Conversely, in acidic to neutral conditions (pH 4-7), the compound is expected to be more stable.[1]

Q3: What are the recommended storage conditions for aqueous solutions of this compound?

Aqueous solutions should be prepared fresh for each experiment. If short-term storage is necessary, it is recommended to store them at 2-8°C in a tightly sealed, light-protected container (e.g., amber glass vial) for no longer than 24 hours. The pH of the solution should be maintained in the slightly acidic to neutral range. For long-term storage, it is best to store the compound as a solid or as a concentrated stock solution in an anhydrous organic solvent at -20°C or below.

Q4: What analytical techniques are suitable for monitoring the stability of 4-Chloro-6-methyl-2-p-tolylpyrimidine?

High-Performance Liquid Chromatography (HPLC) with UV detection is a robust method for quantifying the parent compound and its degradation products.[8][9] A C18 reverse-phase column is typically effective for separating the relatively nonpolar parent compound from its more polar hydroxylated byproduct.[9] Liquid Chromatography-Mass Spectrometry (LC-MS) is also highly valuable for confirming the identity of the parent compound and any degradation products by providing mass-to-charge ratio information.[9]

Experimental Protocol: pH-Dependent Stability Assessment

This protocol outlines a method for evaluating the stability of 4-Chloro-6-methyl-2-p-tolylpyrimidine at different pH values.

Caption: Workflow for pH-dependent stability testing.

1. Materials and Reagents:

-

4-Chloro-6-methyl-2-p-tolylpyrimidine

-

Dimethyl sulfoxide (DMSO), HPLC grade

-

Phosphate buffer (for pH 7)

-

Acetate buffer (for pH 5)

-

Borate buffer (for pH 9)

-

Water, HPLC grade

-

Acetonitrile, HPLC grade

-

Formic acid, LC-MS grade

-

HPLC or LC-MS system with a C18 column

2. Procedure:

-

Buffer Preparation: Prepare 100 mM buffer solutions at pH 5.0, 7.0, and 9.0.

-

Stock Solution Preparation: Accurately weigh and dissolve 4-Chloro-6-methyl-2-p-tolylpyrimidine in DMSO to prepare a 10 mM stock solution.

-

Sample Preparation: In separate amber vials, add the stock solution to each buffer to achieve a final concentration of 100 µM. The final DMSO concentration should be kept low (e.g., ≤1%).

-

Incubation: Incubate the vials at a constant temperature (e.g., 25°C or 37°C).

-

Time-Point Sampling: At designated time points (e.g., 0, 1, 4, 8, and 24 hours), withdraw an aliquot from each vial. The t=0 sample should be taken immediately after preparation.

-

Quenching (Optional): If degradation is rapid, the reaction can be quenched by adding an equal volume of cold acetonitrile.

-

Analysis: Analyze the samples by a validated HPLC or LC-MS method to determine the peak area of the parent compound.

3. Data Analysis:

-

Calculate the percentage of the parent compound remaining at each time point relative to the t=0 sample.

-

Plot the percentage remaining versus time for each pH to visualize the degradation kinetics.

References

-

PubChem. 4-Chloro-6-methyl-2-phenylpyrimidine. National Center for Biotechnology Information. [Link]

-

Ge, L., et al. (2019). Degradation and DBP formations from pyrimidines and purines bases during sequential or simultaneous use of UV and chlorine. PubMed. [Link]

-

Deer, H. M., & Beard, R. (2001). Effect of Water pH on the Chemical Stability of Pesticides. Utah State University Extension. [Link]

-

MSU Extension. (2008). Effect of water pH on the stability of pesticides. Michigan State University Extension. [Link]

-

ResearchGate. Degradation of chlorpyriphos in water by advanced oxidation processes. [Link]

-

Ibis Scientific, LLC. (2025). The Impact of pH on Chemical Stability in Lab Experiments. [Link]

-

ATSDR. (1995). Analytical Methods. Agency for Toxic Substances and Disease Registry. [Link]

-

Chen, S., et al. (2012). Biodegradation of Chlorpyrifos and Its Hydrolysis Product 3,5,6-Trichloro-2-Pyridinol by a New Fungal Strain Cladosporium cladosporioides Hu-01. PLOS One. [Link]

-

Ryan, J. N., et al. (2002). Effects of aging and pH on dissolution kinetics and stability of chloropyromorphite. PubMed. [Link]

-

Fisher, G. J., & Johns, H. E. (1973). Effect of pH and Temperature on the Stability of UV-Induced Repairable Pyrimidine Hydrates in DNA. Biochemistry. [Link]

-

Wu, X., et al. (2006). [Photochemical degradation of chlorpyrifos in water]. PubMed. [Link]

-

MDPI. 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. [Link]

-

PubChem. 4-Chloro-6-methyl-2-(pyrrolidin-1-yl)pyrimidine. National Center for Biotechnology Information. [Link]

-

World Journal of Pharmacy and Pharmaceutical Sciences. Synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6- methylpyrimidine. [Link]

-

Duirk, S. E., & Collette, T. W. (2005). Degradation of Chlorpyrifos in Aqueous Chlorine Solutions: Pathways, Kinetics, and Modeling. EPA. [Link]

-

ChemWhat. 4-Chloro-2-methyl-6-(methylthio)pyrimidine. [Link]

-

ChemSynthesis. 5-chloro-6-methyl-2,4-pyrimidinediol. [Link]

-

Thieme Chemistry. Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. [Link]

Sources

- 1. digitalcommons.usu.edu [digitalcommons.usu.edu]

- 2. Effect of water pH on the stability of pesticides - MSU Extension [canr.msu.edu]

- 3. ibisscientific.com [ibisscientific.com]

- 4. [Photochemical degradation of chlorpyrifos in water] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 4-Chloro-6-methyl-2-phenylpyrimidine | C11H9ClN2 | CID 598255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-METHYL-6-CHLORO PYRIMIDINE | 3435-25-4 [chemicalbook.com]

- 7. Degradation and DBP formations from pyrimidines and purines bases during sequential or simultaneous use of UV and chlorine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. atsdr.cdc.gov [atsdr.cdc.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Technical Support Center: Catalyst Selection for Coupling Sterically Hindered Chloropyrimidines

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance for the often-challenging cross-coupling reactions involving sterically hindered chloropyrimidines. The inherent electronic properties of the pyrimidine ring and the lower reactivity of the C-Cl bond necessitate careful selection of the catalytic system to achieve desired outcomes. This resource is designed to provide actionable solutions to common experimental hurdles.

Frequently Asked Questions (FAQs)